Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a cyclohexanone derivative using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction of 4-amino-2-methylcyclohexanone with a chiral reducing agent can yield the desired product with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of cyclohexanone derivatives using whole-cell biocatalysts like Saccharomyces cerevisiae has been reported to produce high yields of enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions: Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl (1R,2S)-4-amino-2-methylcyclohexane-1-carboxylate
- Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate
- Ethyl (1R,2R)-4-amino-2-methylcyclohexane-1-carboxylate
Comparison: Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and enantiomers. The (1S,2S) configuration may exhibit higher binding affinity to certain biological targets, making it more effective in specific applications .
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8?,9-/m0/s1 |
InChI Key |
QFTXURHPRNEMEC-SMOXQLQSSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(C[C@@H]1C)N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)N |
Origin of Product |
United States |
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